5-(beta[Phenyl telluro]ethyl)hydantoin
Description
5-(β-[Phenyl Telluro]ethyl)hydantoin is a tellurium-containing hydantoin derivative synthesized via a multi-step process involving sodium borohydride reduction of [¹²³mTe]diphenyl ditelluride and subsequent reaction with 5-(β-bromoethyl)hydantoin (). Its structure features a phenyl telluroethyl substituent at the 5-position of the hydantoin ring, distinguishing it from conventional hydantoins.
Properties
Molecular Formula |
C11H12N2O2Te |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
5-(2-phenyltellanylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2Te/c14-10-9(12-11(15)13-10)6-7-16-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15) |
InChI Key |
SDFOBIUWECHZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]CCC2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The tellurium analog requires specialized reagents (e.g., ditellurides) and redox conditions, unlike sulfur or carbon-based analogs .
- Steric bulk and polarizability of the phenyl telluro group may hinder cyclization or deamination reactions observed in dialkylaminomethyl hydantoins (e.g., 5-methylenehydantoin formation in ).
Physicochemical Properties
Key Observations :
- Tellurium’s metalloid nature may enhance non-covalent interactions (e.g., van der Waals, dipole-dipole) in solvents, altering pharmacokinetics compared to phenyl or methyl analogs .
- Lack of anticonvulsant activity in hydantoins with non-aromatic 5-substituents (e.g., methylthioethyl in ) contrasts with phenytoin’s efficacy .
Key Observations :
- The tellurium compound’s bioactivity remains unexplored, but structural analogs suggest that bulky 5-substituents (e.g., diaryl, heteroarylmethylene) enhance target selectivity (e.g., COX-2 in ; GSK-3β in ).
- Tellurium’s electrophilicity might confer unique binding modes unavailable to sulfur or oxygen analogs.
Preparation Methods
Nucleophilic Substitution via Tellurol Intermediate
The primary method for synthesizing 5-(β-[phenyl telluro]ethyl)hydantoin involves a two-step process starting from diphenyl ditelluride and 5-(β-bromoethyl)hydantoin (Figure 1). This approach is detailed in isotopic labeling studies for radiopharmaceutical applications.
Step 1: Reduction of Diphenyl Ditelluride
Diphenyl ditelluride ([123mTe]Ph₂Te₂) is reduced using sodium borohydride (NaBH₄) in methanol to generate phenyltellurol ([123mTe]PhTeH):
Conditions : Methanol solvent, room temperature, inert atmosphere.
Step 2: Alkylation with 5-(β-Bromoethyl)hydantoin
Phenyltellurol reacts with 5-(β-bromoethyl)hydantoin via nucleophilic substitution:
Optimization :
Alternative Pathways
While less common, alternative methods include:
-
Tellurium-Halogen Exchange : Using organotellurium reagents (e.g., PhTeLi) with halogenated hydantoins.
-
Radical Addition : Limited to specific substrates due to side reactions.
Reaction Mechanism and Key Parameters
The synthesis hinges on the nucleophilic attack of phenyltellurol on the β-carbon of the bromoethyl side chain. Critical factors include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Methanol > Ethanol | Higher polarity improves Te–C bond formation |
| Reaction Temperature | 60–80°C | Accelerates substitution without decomposition |
| Molar Ratio (PhTeH:Substrate) | 1.2:1 | Excess PhTeH minimizes unreacted bromide |
| Purification Method | Recrystallization (EtOH/H₂O) | Removes unreacted PhTeH and salts |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Applications and Derivatives
-
Radiopharmaceutical Imaging : The ¹²³mTe-labeled derivative is used for pancreatic imaging due to tellurium’s gamma-emitting properties.
-
Precursor to Amino Acids : Hydrolysis yields telluro-containing α-amino acids for metabolic studies.
Challenges and Limitations
-
Tellurium Toxicity : Requires strict handling protocols.
-
Isotopic Purity : ¹²³mTe labeling demands specialized facilities.
-
Side Products : Competing elimination reactions may form vinyl tellurides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
